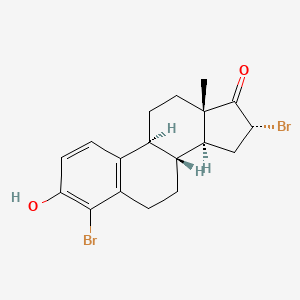

4,16a-Dibromoestrone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

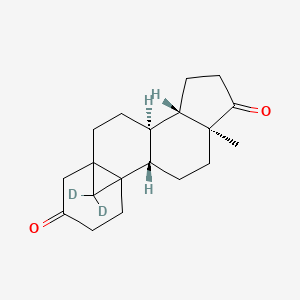

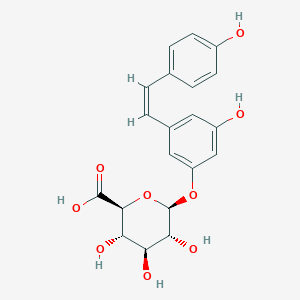

4,16a-Dibromoestrone (4,16a-DBE) is a synthetic steroid hormone that has been studied for its potential use in a variety of scientific research applications. It is a synthetic analog of estrone, a naturally occurring steroid hormone that is found in humans and other animals. 4,16a-DBE has been studied for its potential to act as an agonist or antagonist of the estrogen receptor, making it a potentially useful tool for studying the effects of estrogens in various biological systems.

科学的研究の応用

Radiopharmaceutical Applications : A study by Spicer et al. (1977) explored the use of radiobromine-labeled compounds, specifically 82 Br-2,4-dibromoestrone, for radiopharmaceutical applications. This compound showed potential for liver and gallbladder function studies due to its rapid blood clearance and excretion in bile, with a radiation exposure dose less than 131 I-Rose Bengal (Spicer et al., 1977).

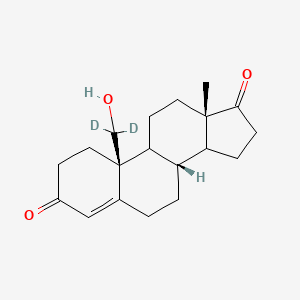

Tumor Imaging and Assessment : Research by Maggs et al. (1992) on 2,4-dibromo-17β-oestradiol (2,4-DBE2), a compound related to 4,16a-Dibromoestrone, indicated its potential use in tumor imaging and assessment. The study found extensive metabolic transformations of 2,4-DBE2 in rats, with almost complete oxidation to 2,4-DB-oestrone and further metabolism to 2,4-DB-16α-hydroxyoesterone and 2,4-DB-oestriol (Maggs et al., 1992).

Estrogen Receptor Binding : Swaneck and Fishman (1988) investigated the interactions of 16α-hydroxyestrone, a metabolite of estradiol related to this compound, with estrogen receptors in human breast cancer cells. They found that 16α-hydroxyestrone binds extensively and irreversibly to nuclear protein species corresponding to the estrogen receptor, suggesting a role in the mechanism of malignant transformation in estrogen target tissues (Swaneck & Fishman, 1988).

Safety and Hazards

特性

IUPAC Name |

(8R,9S,13S,14S,16R)-4,16-dibromo-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20Br2O2/c1-18-7-6-10-9-4-5-15(21)16(20)12(9)3-2-11(10)13(18)8-14(19)17(18)22/h4-5,10-11,13-14,21H,2-3,6-8H2,1H3/t10-,11-,13+,14-,18+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WALNGSHUZXVAOU-BUSPIDHKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CC(C2=O)Br)CCC4=C3C=CC(=C4Br)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H](C2=O)Br)CCC4=C3C=CC(=C4Br)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20Br2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

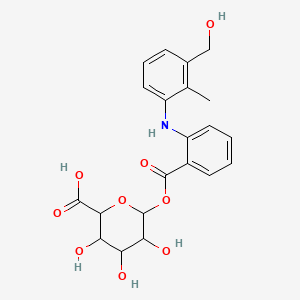

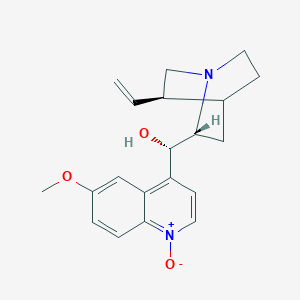

![(R)-[(2S,5R)-5-Ethenyl-1-oxido-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol](/img/structure/B1140781.png)

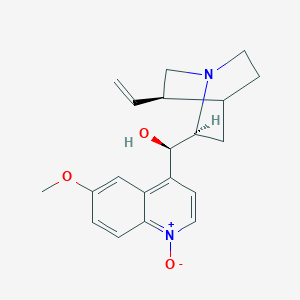

![Acetonitrile, 2-(1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-ylidene)-](/img/structure/B1140794.png)

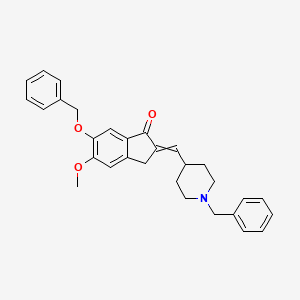

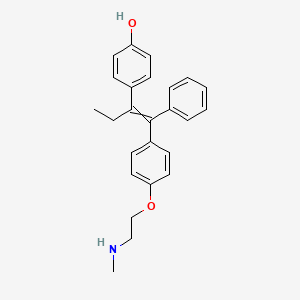

![(2Z)-5-(Benzyloxy)-2-[(1-benzyl-4-piperidinyl)methylene]-6-methoxy-1-indanone](/img/structure/B1140795.png)